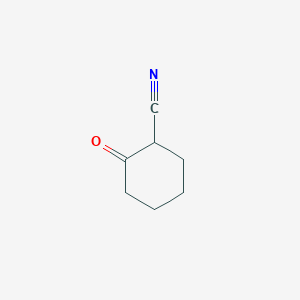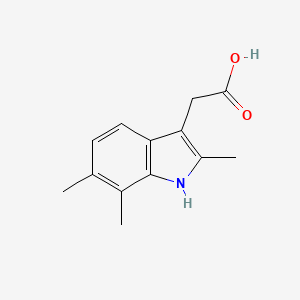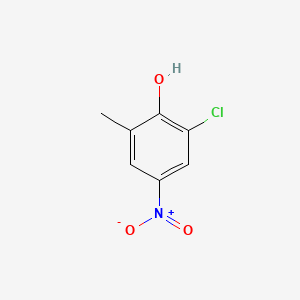
2-Oxocyclohexanecarbonitrile
説明
2-Oxocyclohexanecarbonitrile, also known as 2-Cyanocyclohexanone, is a chemical compound with the molecular formula C7H9NO . It has an average mass of 123.152 Da and a monoisotopic mass of 123.068413 Da . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Oxocyclohexanecarbonitrile consists of 7 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The InChI code for this compound is 1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h6H,1-4H2 .
Physical And Chemical Properties Analysis
2-Oxocyclohexanecarbonitrile has a density of 1.0±0.1 g/cm³ . Its boiling point is 270.8±33.0 °C at 760 mmHg . The vapour pressure of this compound is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 50.9±3.0 kJ/mol . The flash point is 117.6±25.4 °C . The index of refraction is 1.465 . The molar refractivity is 32.4±0.4 cm³ . The polar surface area is 41 Ų . The polarizability is 12.9±0.5 10^-24 cm³ . The surface tension is 39.1±5.0 dyne/cm . The molar volume is 117.3±5.0 cm³ .
科学的研究の応用
Photocatalysis in Organic Synthesis
Photocatalysis, particularly driven by visible light, has been explored for the oxofunctionalization of hydrocarbons like cyclohexene. Titanium dioxide-based materials have shown promise in this area. Their ability to utilize molecular oxygen as a sacrificial reagent and the absence of hazardous byproducts make them environmentally friendly. This method can potentially use sunlight as a low-cost light source. Notably, titanium dioxide doped with iron has demonstrated high selectivity in cyclohexene epoxidation, indicating the significant role of iron in the process (Henríquez et al., 2020).
Oxidation Reactions in Fine Chemicals Production
Iron pentadentate complexes have been utilized as dioxygen activators in the oxidation of hydrocarbons such as cyclohexene. These complexes activate dioxygen in the presence of substrates like cyclohexene and limonene, leading to various oxidation products. The efficiency of these systems is comparable to other well-established systems, and their ability to form iron(IV) oxo adducts is crucial for their oxidative capabilities (Rydel-Ciszek et al., 2023).
Stereoselective Synthesis of Cyclohexanones
Quinine has been used to catalyze the double Michael addition of malononitrile to pentadien-3-ones, leading to the formation of cyclohexanones. This process demonstrates excellent diastereoselectivity and good yields, highlighting the potential for stereoselective routes in the synthesis of complex molecules (Fusco & Lattanzi, 2011).
Metal-free Photocatalysis
Metal-free photocatalytic reactions have been explored using materials like 9-mesityl-10-methylacridinium ions and HCl for the efficient photooxygenation of cyclohexane. This method produces key products like cyclohexanone and cyclohexanol, highlighting its potential in metal-free organic syntheses (Ohkubo et al., 2011).
Pressurized Liquid Extraction in Soil Analysis
Selective pressurized liquid extraction methods have been developed to extract and fractionate polycyclic aromatic hydrocarbons (PAHs) and their oxygenated derivatives from contaminated soil. This method demonstrates high efficiency and is suitable for large-scale soil contamination studies, offering insights into soil contamination and toxicity levels (Lundstedt et al., 2006).
Safety and Hazards
2-Oxocyclohexanecarbonitrile can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If inhaled, the person should be moved to fresh air and kept comfortable for breathing . If it comes into contact with the skin, the contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If it comes into contact with the eyes, they should be rinsed cautiously with water for several minutes .
特性
IUPAC Name |
2-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMVCOUKVCLWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277557 | |
| Record name | 2-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxocyclohexanecarbonitrile | |
CAS RN |
4513-77-3 | |
| Record name | 4513-77-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxocyclohexanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Cyanocyclohexanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F7V86456G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Oxocyclohexanecarbonitrile react differently compared to other cyclic γ-bromo-β-oxonitriles in the presence of furan and silver oxide?
A1: Research indicates that 2-Oxocyclohexanecarbonitrile, unlike some of its counterparts, exhibits a distinct reactivity profile in the presence of furan and silver oxide. While compounds like 3-bromo-3-methyl-2-oxocyclohexanecarbonitrile and 3-bromo-2-oxocyclododecanecarbonitrile undergo a [4+3] cycloaddition to yield tricyclic adducts analogous to those formed from acyclic γ-bromo-β-oxonitriles, 2-Oxocyclohexanecarbonitrile takes a different route. [] It preferentially forms a tricyclic [3+2] cycloadduct, where the carbonyl oxygen forms a bond with an α-carbon of furan. This difference in reactivity highlights the influence of ring size and substituents on the reaction pathway. []
Q2: Can 2-Oxocyclohexanecarbonitrile be used as a building block for synthesizing more complex heterocyclic structures?
A2: Yes, 2-Oxocyclohexanecarbonitrile serves as a valuable precursor for the synthesis of pyrazolo[1,5-α]quinazolin-5-ones. [] Reacting 2-Oxocyclohexanecarbonitrile with anthranilic acid derivatives or their esters in refluxing ethanol doesn't yield the expected pyrazol-3-amines. Instead, a cascade condensation-intramolecular acylation occurs, directly producing the pyrazolo[1,5-α]quinazolin-5-ones in a single step. [] This efficient method bypasses the need for isolating intermediates, offering a streamlined approach to access these valuable heterocyclic scaffolds for further functionalization.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![2-[1-(4-Chlorophenyl)ethylidene]malononitrile](/img/structure/B1296182.png)